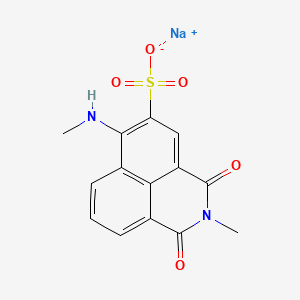

Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonate

Description

Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonate is a sodium salt derivative of the corresponding sulphonic acid. The sodium salt form enhances water solubility, making it suitable for applications in pharmaceuticals, dyes, or analytical chemistry . Key features include:

Properties

CAS No. |

73263-39-5 |

|---|---|

Molecular Formula |

C14H11N2NaO5S |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

sodium;2-methyl-6-(methylamino)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |

InChI |

InChI=1S/C14H12N2O5S.Na/c1-15-12-7-4-3-5-8-11(7)9(6-10(12)22(19,20)21)14(18)16(2)13(8)17;/h3-6,15H,1-2H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

CFCKKFCQAPDPGN-UHFFFAOYSA-M |

Canonical SMILES |

CNC1=C(C=C2C3=C1C=CC=C3C(=O)N(C2=O)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and sulfonating agents, under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as sulfuric acid or phosphoric acid to facilitate the sulfonation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to isolate and purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can target the dioxoisoquinoline core, potentially converting it to a dihydroisoquinoline derivative.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like primary amines or thiols in the presence of base catalysts such as triethylamine (TEA).

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydroisoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

6-Amino-2-Methyl-1,3-Dioxo-Benz(de)isoquinoline-5-Sulphonic Acid (CAS 58232-39-6)

- Structure: Differs by having an amino group (-NH₂) instead of methylamino (-NHCH₃) at position 6 .

- Properties :

- Regulatory Status : Listed in EINECS (261-174-3) and compliant with GHS safety protocols .

Sodium 6-Amino-2-(p-Tolyl)-1,3-Dioxo-Benz(de)isoquinoline-5-Sulphonate (CAS 2391-30-2)

- Structure : Features a p-tolyl (methylphenyl) group at position 2 instead of a methyl group .

- Safety : Requires precautions during firefighting (e.g., avoiding water jets) .

6-Amino-2-(2,4-Dimethylphenyl)-1,3-Dioxo-Benz(de)isoquinoline-5-Sulphonic Acid (CAS 93942-76-8)

- Structure : Substituted with a 2,4-dimethylphenyl group at position 2 .

- Properties : Increased lipophilicity compared to the methyl-substituted derivative (predicted LogP > -0.877).

Physicochemical and Functional Comparisons

Key Observations:

Solubility :

- The sodium salt form of the target compound improves water solubility, critical for drug formulation .

Biological Activity

Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonate (CAS No. 73263-39-5) is a complex organic compound belonging to the isoquinoline derivatives class. Its unique structural features include a sulfonate group, a methylamino group, and a dioxoisoquinoline core, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H11N2NaO5S |

| Molecular Weight | 342.30 g/mol |

| IUPAC Name | Sodium; 2-methyl-6-(methylamino)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |

| InChI | InChI=1S/C14H12N2O5S.Na/c1-15-12-7-4-3-5-8-11(7)9(6-10(12)22(19,20)21)14(18)16(2)13(8)17;/h3-6,15H,1-2H3,(H,19,20,21);/q;+1/p-1 |

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to modulate enzyme activity and receptor interactions:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways and calcium ion elevation through inositol trisphosphate action .

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

- Anti-inflammatory Properties : Studies suggest that it can reduce inflammation by inhibiting specific cytokines and inflammatory mediators.

- Anticancer Activity : Preliminary findings indicate potential anticancer effects through apoptosis induction in various cancer cell lines.

- Biochemical Probes : Its unique structure allows it to be used as a biochemical probe in various research applications.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations of 10 µM and above.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 25 µM after 48 hours of exposure, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks sulfonate and methylamino groups | Limited biological activity |

| 6-Methylamino-1,3-dioxoisoquinoline | Similar structure without sulfonate | Moderate activity |

| Sodium 2,3-dihydro-1,3-dioxoisoquinoline | Lacks methyl and methylamino groups | Minimal activity |

The combination of the sulfonate group and methylamino group in this compound enhances its reactivity and biological potential compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.